

An In-depth Technical Guide to LHRH (1-5) (Free Acid)

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Compound of Interest

Compound Name: LHRH (1-5) (free acid)

CAS No.: 52434-75-0

Cat. No.: B3029096

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of Luteinizing Hormone-Releasing Hormone (1-5) (free acid), a pentapeptide metabolite of LHRH. It includes detailed information on its physicochemical characteristics, synthesis, purification, and biological activity, with a focus on its role in cellular signaling.

Core Properties

LHRH (1-5), with the amino acid sequence pGlu-His-Trp-Ser-Tyr, is the N-terminal fragment of LHRH. It is generated through the enzymatic cleavage of LHRH by endopeptidases.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **LHRH (1-5) (free acid)** is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates.

Property	Value	Source(s)
Molecular Formula	C ₃₄ H ₃₈ N ₈ O ₉	[3]
Molecular Weight	702.71 g/mol	[3][4]
CAS Number	52434-75-0	[3][4]
Sequence	pGlu-His-Trp-Ser-Tyr	[3][4]
Appearance	White to off-white powder	
Solubility	Soluble in water. Specific quantitative data not readily available.	
pKa	Data not available. Individual amino acid pKa values can provide an estimate.	
Storage Conditions	Store at -20°C for long-term stability.	

Synthesis, Purification, and Characterization

The synthesis of LHRH (1-5) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Characterization is commonly performed using mass spectrometry and NMR spectroscopy.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of pGlu-His-Trp-Ser-Tyr on a Rink Amide resin.

Materials:

- Rink Amide resin
- Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH

- N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents
- 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection
- DMF, Dichloromethane (DCM)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
 - Pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
 - Add the activated amino acid solution to the resin and couple for 2 hours.
 - Monitor the coupling reaction using a Kaiser test.
- Wash: Wash the resin with DMF to remove excess reagents.
- Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-His(Trt)-OH.
- Final Coupling (pGlu-OH): After the final Fmoc deprotection, couple pGlu-OH using the same activation and coupling procedure.
- Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
- Cleavage and Deprotection:

- Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Drying: Dry the crude peptide pellet under vacuum.

Experimental Protocol: Purification by RP-HPLC

Instrumentation and Materials:

- Preparative RP-HPLC system
- C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Crude LHRH (1-5) peptide

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Injection: Inject the dissolved crude peptide onto the column.
- Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.
- Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm.

- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified LHRH (1-5) as a white powder.

Characterization

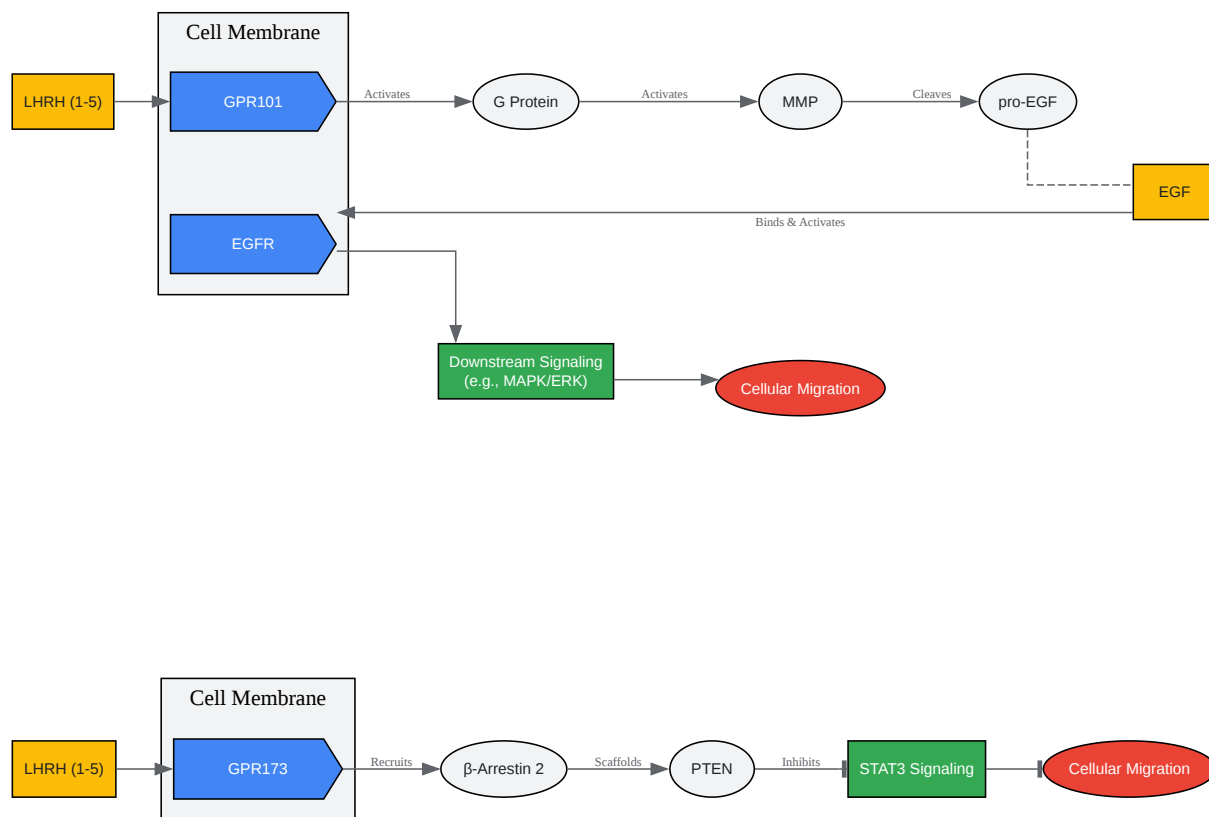
- Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected monoisotopic mass is approximately 702.28 Da.
- NMR Spectroscopy: Confirm the structure and sequence of the peptide using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

LHRH (1-5) is not merely an inactive degradation product of LHRH; it exhibits distinct biological activities, primarily in the regulation of LHRH gene expression and neuronal migration.^{[1][5]} It exerts its effects through specific G protein-coupled receptors (GPCRs), namely GPR101 and GPR173.^{[5][6]}

GPR101-Mediated Signaling

Binding of LHRH (1-5) to GPR101 has been shown to activate a G protein-dependent pathway that leads to the release of Epidermal Growth Factor (EGF).^[7] This, in turn, triggers the transactivation of the EGF receptor (EGFR), leading to downstream signaling cascades that can promote cellular migration.^[7]



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